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Compound of Interest

Compound Name:
Benzyl piperidin-3-ylcarbamate

hydrochloride

Cat. No.: B176981 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Einleitung
Benzylpiperidin-3-ylcarbamat, insbesondere sein (R)-Enantiomer, ist ein vielseitiger chiraler

Baustein in der medizinischen Chemie. Aufgrund seines starren Piperidinkerns und des

geschützten Amins dient es als entscheidendes Strukturelement (Scaffold) für die Synthese

potenter und selektiver Enzyminhibitoren und Rezeptorantagonisten.[1] Eine der

prominentesten Anwendungen dieses Moleküls ist die Entwicklung von Inhibitoren der

Dipeptidylpeptidase-4 (DPP-4), die eine wichtige Rolle in der Behandlung von Typ-2-Diabetes

spielen.[1] Die Derivatisierung des sekundären Amins am Piperidinring ist eine

Schlüsselstrategie, um die pharmakologischen Eigenschaften wie Wirksamkeit, Selektivität und

Pharmakokinetik gezielt zu modulieren.

Anwendungshinweise: Entwicklung von DPP-4-
Inhibitoren
Die Dipeptidylpeptidase-4 (DPP-4) ist eine Serinprotease, die für den Abbau der

Inkretinhormone GLP-1 (Glucagon-like peptide-1) und GIP (Glucose-dependent insulinotropic

polypeptide) verantwortlich ist.[1] Diese Hormone regulieren die glukoseabhängige
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Insulinausschüttung. Eine Hemmung der DPP-4 verlängert die Wirkung dieser Hormone, was

zu einer verbesserten Blutzuckerkontrolle führt.[1]

Die (R)-Piperidin-3-amin-Einheit ist ein zentrales Pharmakophor in mehreren zugelassenen

DPP-4-Inhibitoren.[1] Durch die gezielte Funktionalisierung des Piperidinstickstoffs von

Benzylpiperidin-3-ylcarbamat können neue Moleküle mit optimierten Bindungseigenschaften

am aktiven Zentrum des DPP-4-Enzyms synthetisiert werden. Die eingeführten Substituenten

können Wechselwirkungen mit spezifischen Untereinheiten des Enzyms (wie S1, S2) eingehen

und so die Affinität und Selektivität des Inhibitors erhöhen.

Visualisierungen
Nachfolgend sind schematische Darstellungen des allgemeinen Arbeitsablaufs der

Derivatisierung und des Signalwegs der DPP-4-Inhibition dargestellt.
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Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und Evaluierung.
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Abbildung 2: Vereinfachter Signalweg der DPP-4-Inhibition im Glukosestoffwechsel.

Experimentelle Protokolle
Die folgenden Protokolle beschreiben gängige Methoden zur Derivatisierung des

Piperidinstickstoffs von Benzylpiperidin-3-ylcarbamat.

Diese Methode dient der Einführung von Alkylgruppen am Piperidinstickstoff durch Reaktion

mit einem Aldehyd oder Keton in Gegenwart eines Reduktionsmittels.
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Benötigte Materialien:

(R)-Benzylpiperidin-3-ylcarbamat

Gewünschter Aldehyd oder Keton (z.B. Benzaldehyd)

Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

Dichlorethan (DCE) oder Tetrahydrofuran (THF), wasserfrei

Essigsäure (katalytisch, optional)

Gesättigte Natriumbicarbonatlösung (NaHCO₃)

Wasserfreies Natriumsulfat (Na₂SO₄)

Lösungsmittel für die Säulenchromatographie (z.B. Ethylacetat/Hexan)

Durchführung:

Lösen Sie (R)-Benzylpiperidin-3-ylcarbamat (1,0 Äquiv.) und den gewünschten Aldehyd

oder das Keton (1,1 Äquiv.) in trockenem DCE oder THF.

Rühren Sie die Mischung 30 Minuten bei Raumtemperatur. Zur Beschleunigung der

Iminbildung kann eine katalytische Menge Essigsäure zugegeben werden.

Fügen Sie Natriumtriacetoxyborhydrid (1,5 Äquiv.) portionsweise zum Reaktionsgemisch

hinzu.

Rühren Sie die Reaktion bei Raumtemperatur und verfolgen Sie den Fortschritt mittels

Dünnschichtchromatographie (DC) oder LC-MS. Die Reaktion ist typischerweise innerhalb

von 2-12 Stunden abgeschlossen.

Nach vollständigem Umsatz wird die Reaktion durch langsame Zugabe von gesättigter

Natriumbicarbonatlösung beendet (Quenchen).

Extrahieren Sie die wässrige Phase mehrmals mit Dichlormethan oder Ethylacetat.
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Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem

Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

Aufreinigung:

Reinigen Sie das Rohprodukt mittels Kieselgel-Säulenchromatographie, um das N-

alkylierte Derivat zu erhalten.

Dieses Protokoll beschreibt die Einführung einer Acylgruppe zur Bildung eines Amids am

Piperidinstickstoff.

Benötigte Materialien:

(R)-Benzylpiperidin-3-ylcarbamat

Gewünschte Carbonsäure oder Acylchlorid

Kopplungsreagenz (z.B. HATU, HBTU) oder Base (z.B. Triethylamin, DIPEA) bei

Verwendung von Acylchlorid

Aprotisches Lösungsmittel (z.B. Dichlormethan (DCM), Dimethylformamid (DMF))

Gesättigte Natriumbicarbonatlösung (NaHCO₃)

Wasserfreies Natriumsulfat (Na₂SO₄)

Durchführung (mit Carbonsäure und HATU):

Lösen Sie die Carbonsäure (1,1 Äquiv.), HATU (1,1 Äquiv.) und DIPEA (2,0 Äquiv.) in

wasserfreiem DMF oder DCM.

Rühren Sie die Mischung für 15 Minuten bei Raumtemperatur zur Aktivierung der

Carbonsäure.

Fügen Sie eine Lösung von (R)-Benzylpiperidin-3-ylcarbamat (1,0 Äquiv.) in DMF oder

DCM hinzu.
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Rühren Sie die Reaktion für 4-16 Stunden bei Raumtemperatur. Verfolgen Sie den

Reaktionsfortschritt mittels DC oder LC-MS.

Verdünnen Sie die Reaktionsmischung mit Wasser und extrahieren Sie das Produkt mit

Ethylacetat.

Waschen Sie die vereinigten organischen Phasen mit Wasser und gesättigter

Kochsalzlösung, trocknen Sie sie über Na₂SO₄ und dampfen Sie sie im Vakuum ein.

Aufreinigung:

Reinigen Sie das Rohprodukt mittels Kieselgel-Säulenchromatographie.

Diese Methode ermöglicht die Bildung einer C-N-Bindung zwischen dem Piperidinstickstoff und

einem Arylhalogenid.

Benötigte Materialien:

(R)-Benzylpiperidin-3-ylcarbamat

Arylhalogenid (z.B. Arylbromid)

Palladium-Präkatalysator (z.B. Pd₂(dba)₃)

Phosphin-Ligand (z.B. Xantphos, BINAP)

Base (z.B. Natrium-tert-butanolat (NaOtBu), Cäsiumcarbonat (Cs₂CO₃))

Wasserfreies, sauerstofffreies Lösungsmittel (z.B. Toluol, Dioxan)

Durchführung:

Geben Sie das Arylhalogenid (1,0 Äquiv.), (R)-Benzylpiperidin-3-ylcarbamat (1,2 Äquiv.),

die Base (1,4 Äquiv.), den Palladium-Präkatalysator (1-5 mol%) und den Liganden (2-10

mol%) in einen ofengetrockneten Kolben.

Evakuieren Sie den Kolben und füllen Sie ihn mehrmals mit einem Inertgas (Argon oder

Stickstoff).
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Fügen Sie das entgaste, wasserfreie Lösungsmittel hinzu.

Erhitzen Sie die Reaktionsmischung unter Inertgasatmosphäre auf 80-110 °C.

Verfolgen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

Kühlen Sie die Reaktion nach vollständigem Umsatz auf Raumtemperatur ab, verdünnen

Sie sie mit einem geeigneten Lösungsmittel (z.B. Ethylacetat) und filtrieren Sie sie durch

Celite, um die Katalysatorreste zu entfernen.

Waschen Sie das Filtrat mit Wasser und gesättigter Kochsalzlösung, trocknen Sie es über

Na₂SO₄ und entfernen Sie das Lösungsmittel im Vakuum.

Aufreinigung:

Reinigen Sie das Rohprodukt mittels Kieselgel-Säulenchromatographie.

Datenpräsentation
Die gezielte Derivatisierung des Piperidinrings hat einen signifikanten Einfluss auf die

biologische Aktivität. Die folgende Tabelle fasst repräsentative Daten für Piperidin-Derivate

zusammen, die als DPP-4-Inhibitoren fungieren, um den Einfluss verschiedener Substituenten

zu verdeutlichen.
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Derivat-Typ
Beispiel-
Substituent (R) am
Piperidin-N

IC₅₀ (DPP-4) [nM] Anmerkungen

N-Alkyl Butinyl-Gruppe < 10

Erhöhte Potenz durch

Besetzung einer

hydrophoben Tasche

(z.B. in Linagliptin).

N-Acyl
(Cyanomethyl)amino-

acetyl
< 25

Die Cyanogruppe

interagiert mit dem

S1-Subsite des

Enzyms (z.B. in

Vildagliptin).

N-Aryl Xanthinyl-Gruppe < 5

Große,

heterocyclische

Systeme können

zusätzliche

Wechselwirkungen

eingehen.

Unsubstituiert
-H (Ausgangsmaterial-

Analogon)
> 10.000

Der unsubstituierte

Piperidinring zeigt in

der Regel eine

geringe Affinität.

Hinweis: Die IC₅₀-Werte sind beispielhaft und basieren auf Daten für etablierte DPP-4-

Inhibitoren mit Piperidin-Grundgerüst, um Struktur-Wirkungs-Beziehungen zu illustrieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b176981#derivatization-of-the-piperidine-
ring-of-benzyl-piperidin-3-ylcarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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